Ramipril-d5
CAS No.: 1132661-86-9
Cat. No.: VC0017760
Molecular Formula: C23H32N2O5
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1132661-86-9 |
|---|---|
| Molecular Formula | C23H32N2O5 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D |
| Standard InChI Key | HDACQVRGBOVJII-TUKWJDQUSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] |
| SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Ramipril-d5 is identified by the Chemical Abstracts Service (CAS) number 1132661-86-9 . Its complete IUPAC chemical name is (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid . The compound is also known by several synonyms including Altace-d5 and (2S,3aS,6aS)-1-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid .
Table 1.1: Identification Parameters of Ramipril-d5
Structural Characteristics
Ramipril-d5 features a molecular structure identical to ramipril except for the strategic replacement of five hydrogen atoms with deuterium atoms specifically on positions 2,3,4,5,6 of the phenyl ring . This selective deuteration creates a mass-differentiated analog while maintaining nearly identical chemical behavior to the parent compound. The structure retains all stereochemical features of ramipril, including the (2S,3aS,6aS) configuration critical for its pharmaceutical activity .
Physical and Chemical Properties
Physical Properties
Production and Quality Control
Manufacturing Considerations
Analytical Applications
Use as a Reference Standard
The primary application of Ramipril-d5 is as a stable isotope-labeled internal standard for quantitative analysis of ramipril in pharmaceutical formulations and biological samples . The deuteration pattern creates a compound that co-elutes chromatographically with ramipril while being distinguishable by mass spectrometry, making it ideal for liquid chromatography-mass spectrometry (LC-MS) methods. This allows for accurate correction of matrix effects and processing variations during quantitative analysis.
Related Ramipril Research
Pharmacokinetic Properties of Parent Compound
Understanding the parent compound ramipril provides context for the utility of Ramipril-d5. Ramipril is a prodrug that undergoes esterase-mediated metabolism primarily in the liver and kidneys to form ramiprilat, the active angiotensin-converting enzyme inhibitor . Research indicates that ramipril reaches maximum plasma concentration between 0.5 and 1 hour after oral administration .
Table 5.1: Pharmacokinetic Characteristics of Ramipril
Clinical Research Applications
Recent research has explored the pharmacokinetics of ramipril in patients with chronic heart failure using sophisticated modeling approaches. A study involving 23 patients with chronic heart failure (median age 77 years, 65% male) employed a nonlinear mixed-effects parent-metabolite model comprising two compartments for ramipril and one compartment for ramiprilat . The research demonstrated that the influence of body size and composition on ramipril pharmacokinetics was best described by an allometric relationship with fat-free mass .
Table 5.2: Findings from Population Pharmacokinetic Study of Ramipril
Structure-Related Compounds
Ramipril Impurities and Analogs
Metabolites and Transformation Products
Understanding the metabolic pathway of ramipril provides insight into the analytical challenges that Ramipril-d5 helps address. The primary active metabolite, ramiprilat, results from the hydrolysis of the ester group of ramipril. Additional metabolites form through various biotransformation processes, creating a complex analytical profile that requires precise standards for accurate quantification .
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